molecular formula C7H17ClN2O B065440 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride CAS No. 168818-68-6

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

Cat. No.: B065440
CAS No.: 168818-68-6
M. Wt: 180.67 g/mol
InChI Key: XCTPMBZCYFICBI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-piperidone hydrochloride hydrate.

    Reductive Amination: The 4-piperidone hydrochloride hydrate undergoes reductive amination with formaldehyde and a suitable amine, such as methylamine, to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring with a nitrogen atom, used as a precursor in organic synthesis.

    1-Methylpiperidine: A methylated derivative of piperidine, used in the synthesis of pharmaceuticals.

    4-Piperidone: A ketone derivative of piperidine, used as an intermediate in chemical synthesis.

Uniqueness

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and hydroxyl groups make it a versatile intermediate for the synthesis of various compounds with potential therapeutic applications.

Properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-9-4-2-7(10,6-8)3-5-9;/h10H,2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTPMBZCYFICBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168818-68-6
Record name 4-Piperidinol, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168818-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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